molecular formula C19H21BrFN3O B4791371 4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B4791371
M. Wt: 406.3 g/mol
InChI Key: UXXJBOJVWUAKPJ-UHFFFAOYSA-N
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Description

4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems, such as the serotonin and dopamine systems. It has also been shown to interact with certain receptors, such as the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity. This compound has shown high affinity for certain receptors, which makes it a valuable tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research on 4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide. One of the potential areas of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a tool for studying the function of certain receptors and neurotransmitter systems is also an area of future research.

Scientific Research Applications

The potential therapeutic applications of 4-(3-bromobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide have been studied extensively in various preclinical models. This compound has shown promising results in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in cancer therapy, as it has shown inhibitory effects on certain cancer cell lines.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFN3O/c1-14-5-6-17(12-18(14)21)22-19(25)24-9-7-23(8-10-24)13-15-3-2-4-16(20)11-15/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXJBOJVWUAKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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